N1-(5-hydroxy-3-phenylpentyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide
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Description
N1-(5-hydroxy-3-phenylpentyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide is a useful research compound. Its molecular formula is C20H21F3N2O3 and its molecular weight is 394.394. The purity is usually 95%.
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Scientific Research Applications
Chiral Oxime Ethers in Asymmetric Synthesis
Research demonstrates the utility of chiral oxime ethers in asymmetric synthesis, showing that organolithium or Grignard reagents added to aldehyde oximes in the presence of boron trifluoride–diethyl ether can form hydroxylamines with high diastereoselectivity. This method could potentially be applied to synthesize derivatives of N1-(5-hydroxy-3-phenylpentyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide for studying their biological activity or physical properties (Hunt et al., 1999).
Pharmacokinetics and Metabolism of Selective Androgen Receptor Modulators
A study on the pharmacokinetics and metabolism of a selective androgen receptor modulator provides a framework for investigating the metabolic pathways, pharmacokinetics, and potential therapeutic applications of this compound. Understanding these aspects could guide the development of new drugs or diagnostic agents (Di Wu et al., 2006).
Metal-Organic Frameworks (MOFs) for Photoluminescence and Magnetic Properties
A study on lanthanide-based metal-organic frameworks (Ln-MOFs) highlights the potential of using oxalamide derivatives in constructing MOFs with specific photoluminescence and magnetic properties. These properties are crucial for applications in sensing, imaging, and electronic devices. The methodology and insights from this study could be explored for synthesizing MOFs using this compound or its derivatives (Luo et al., 2018).
Novel Synthetic Approaches and Chemical Stability
Research focusing on the synthesis and structural characterization of amino acetate functionalized Schiff base organotin(IV) complexes presents a novel synthetic approach that could be applicable to the synthesis and study of this compound. Understanding the structural characteristics and stability of these complexes can provide insights into designing more stable and effective compounds for various applications (Basu Baul et al., 2009).
Properties
IUPAC Name |
N-(5-hydroxy-3-phenylpentyl)-N'-[4-(trifluoromethyl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O3/c21-20(22,23)16-6-8-17(9-7-16)25-19(28)18(27)24-12-10-15(11-13-26)14-4-2-1-3-5-14/h1-9,15,26H,10-13H2,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVHKNUFCIOOPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.